Co 101244 hydrochloride
Overview
Description
Co 101244 hydrochloride, also known as RO-63-1908 and PD-174494, is a novel, potent, and selective antagonist of NR2B-containing NMDA receptors . It displays neuroprotective effects in vivo and in vitro .
Molecular Structure Analysis
The molecular formula of Co 101244 hydrochloride is C21H28ClNO3 . The InChI is 1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H . The canonical SMILES is CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl .Physical And Chemical Properties Analysis
The molecular weight of Co 101244 hydrochloride is 377.9 g/mol . It is soluble to 100 mM in water and to 50 mM in DMSO .Scientific Research Applications
Corrosive effects of supercritical carbon dioxide and cosolvents on metals :
- Authors : E. M. Russick, G. Poulter, C. Adkins, N. R. Sorensen
- Year : 1996
- Journal : Journal of Supercritical Fluids
- Abstract : Investigates supercritical carbon dioxide (CO2) as an alternative solvent for precision cleaning of machined metal parts. It focuses on the compatibility and corrosive effects of supercritical CO2 and various cosolvents on different metals (Russick et al., 1996).
Theoretical investigation of the activity of cobalt oxides for the electrochemical oxidation of water :
- Authors : M. Bajdich, M. García-Mota, A. Vojvodić, J. Nørskov, A. Bell
- Year : 2013
- Journal : Journal of the American Chemical Society
- Abstract : Discusses the role of layered cobalt oxides in Co-based anodes for oxygen evolution reactions in alkaline media. It provides insights into the surface stabilities and activities of different cobalt oxide surfaces (Bajdich et al., 2013).
Enhanced degradation of tetracycline hydrochloride using photocatalysis and sulfate radical-based oxidation processes by Co/BiVO4 composites :
- Authors : Xin Chen, Jiabin Zhou, Tianlei Zhang, Lidan Ding
- Year : 2019
- Journal : Journal of water process engineering
- Abstract : Examines the use of Co/BiVO4 composites in the degradation of tetracycline hydrochloride through photocatalysis and sulfate radical-based oxidation processes (Chen et al., 2019).
Strong adsorption of tetracycline hydrochloride on magnetic carbon-coated cobalt oxide nanoparticles :
- Authors : Guanrong Yang, Qiongzhi Gao, Siyuan Yang, Shiheng Yin, Xin Cai, Xiaoyuan Yu, Shengsen Zhang, Yueping Fang
- Year : 2019
- Journal : Chemosphere
- Abstract : Discusses the use of magnetic carbon-coated cobalt oxide nanoparticles for the efficient removal of tetracycline hydrochloride from aqueous solutions (Yang et al., 2019).
properties
IUPAC Name |
1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFZHKKSIDENAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Co 101244 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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